[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
Overview
Description
[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone is a complex organic compound that features a combination of bromobenzyl, nitrotriazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone typically involves multiple steps:
Formation of 2-bromobenzyl chloride: This can be achieved by reacting 2-bromotoluene with chlorine in the presence of a catalyst.
Synthesis of 3-nitro-1H-1,2,4-triazole: This involves nitration of 1H-1,2,4-triazole using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The 2-bromobenzyl chloride is reacted with piperazine to form 1-(2-bromobenzyl)piperazine.
Final Coupling: The 1-(2-bromobenzyl)piperazine is then reacted with 4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl} chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 1-(2-aminobenzyl)-4-{4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine.
Oxidation: Formation of 1-(2-carboxybenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine.
Scientific Research Applications
[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitrotriazole derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of [4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes in the body, altering their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine
- 1-(2-fluorobenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine
- 1-(2-iodobenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine
Uniqueness
[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN6O3/c22-19-4-2-1-3-18(19)14-25-9-11-26(12-10-25)20(29)17-7-5-16(6-8-17)13-27-15-23-21(24-27)28(30)31/h1-8,15H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDWPBMJSEOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=C(C=C3)CN4C=NC(=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413491 | |
Record name | [4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-13-7 | |
Record name | [4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.